molecular formula C2H3N3O2 B13422554 1H-Triazirine-1-aceticacid CAS No. 2437-47-0

1H-Triazirine-1-aceticacid

Cat. No.: B13422554
CAS No.: 2437-47-0
M. Wt: 101.06 g/mol
InChI Key: GKIJEJNSMWRLEZ-UHFFFAOYSA-N
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Description

1H-Triazirine-1-aceticacid is a heterocyclic compound characterized by a three-membered ring containing three nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Triazirine-1-aceticacid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the triazirine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Triazirine-1-aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazirine derivatives .

Scientific Research Applications

1H-Triazirine-1-aceticacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Triazirine-1-aceticacid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated by the reactive triazirine ring, which can undergo ring-opening reactions to form reactive intermediates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its three-membered ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2437-47-0

Molecular Formula

C2H3N3O2

Molecular Weight

101.06 g/mol

IUPAC Name

2-(triazirin-1-yl)acetic acid

InChI

InChI=1S/C2H3N3O2/c6-2(7)1-5-3-4-5/h1H2,(H,6,7)

InChI Key

GKIJEJNSMWRLEZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N1N=N1

Origin of Product

United States

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